molecular formula C15H12ClFN2O2 B5869752 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide

4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide

Cat. No. B5869752
M. Wt: 306.72 g/mol
InChI Key: OBXXGIYSBBDBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. This particular compound has been studied for its potential use in the treatment of various diseases and disorders.

Scientific Research Applications

4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide has been studied for its potential use in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also work by interfering with the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to inhibit the growth of cancer cells in vitro. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies. Another advantage is its potential use in the treatment of various diseases and disorders, which makes it a valuable compound for scientific research. However, one limitation of using this compound is its complex synthesis method, which can make it difficult and time-consuming to produce.

Future Directions

There are several future directions for the study of 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide. One direction is the further investigation of its potential use in the treatment of cancer. Another direction is the study of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the synthesis method could be optimized to make the compound easier and more cost-effective to produce. Overall, the study of 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide has the potential to lead to the development of new and effective treatments for a variety of diseases and disorders.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide is a complex process that involves several steps. The first step is the synthesis of 3-chloro-4-fluoroaniline, which is then reacted with acetic anhydride to form 4-acetamido-3-chloro-4-fluoroaniline. This intermediate is then reacted with 4-aminobenzamide to form the final product, 4-(acetylamino)-N-(3-chloro-4-fluorophenyl)benzamide.

properties

IUPAC Name

4-acetamido-N-(3-chloro-4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c1-9(20)18-11-4-2-10(3-5-11)15(21)19-12-6-7-14(17)13(16)8-12/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXXGIYSBBDBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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